3-Amino-1-benzothiophene-2-carboxamide (CAS 37839-59-1) is a polysubstituted aminothiophene, a class of heterocyclic compounds widely recognized as privileged structures in medicinal chemistry. It serves as a crucial starting material or key intermediate, particularly in the synthesis of thieno[3,2-d]pyrimidines and other fused heterocyclic systems that form the core of various kinase inhibitors targeting pathways implicated in oncology and inflammatory diseases. Its utility stems from the specific arrangement of the amino and carboxamide groups on the benzothiophene scaffold, which facilitates predictable cyclization reactions and provides critical hydrogen bonding interactions with target enzymes.
Substituting 3-Amino-1-benzothiophene-2-carboxamide with seemingly similar compounds, such as positional isomers (e.g., with the carboxamide at position 3) or bioisosteric analogs (e.g., 3-aminobenzofuran-2-carboxamide), is frequently unsuccessful in both synthesis and application. The precise ortho-relationship of the amino and carboxamide groups is critical for efficient cyclization into the therapeutically important thieno[3,2-d]pyrimidine core. Isomeric variants fail to undergo this key transformation or lead to different, less active heterocyclic systems. Furthermore, replacing the benzothiophene core with a benzofuran alters the electronic properties and spatial arrangement, which can drastically reduce binding affinity to target kinases, as the sulfur atom often engages in specific, non-replaceable interactions within the ATP-binding site. Therefore, for applications in targeted drug discovery and process development, the exact CAS 37839-59-1 isomer is required to ensure predictable reactivity and achieve the desired biological endpoint.
In the development of selective Aurora A kinase inhibitors, a key patent demonstrates the necessity of the 3-amino-1-benzothiophene-2-carboxamide core. One of the exemplified lead compounds derived from this specific starting material, designated Compound 1, shows potent and highly selective inhibition of Aurora A over Aurora B. This selectivity is critical, as off-target Aurora B inhibition is associated with toxicity. The patent's synthetic routes rely exclusively on this precursor to build the final complex dianilinipyrimidine structure, highlighting its established role in accessing this specific, high-value chemical space.
| Evidence Dimension | Precursor role in synthesis of selective kinase inhibitors |
| Target Compound Data | Serves as the foundational benzothiophene core for synthesizing potent and selective Aurora A inhibitors like 'Compound 1'. |
| Comparator Or Baseline | Alternative heterocyclic cores not utilized for the most potent exemplified compounds in the patent. |
| Quantified Difference | Enables synthesis of compounds with high selectivity for Aurora A over Aurora B, a key differentiator for reducing off-target toxicity. |
| Conditions | Multi-step synthesis of dianilinipyrimidine-based Aurora A inhibitors as described in patent US9249124B2. |
For researchers developing selective Aurora A inhibitors, this specific precursor is a validated and necessary starting material to reproduce or build upon patented, high-potency compounds.
Structure-activity relationship (SAR) studies on c-Jun N-terminal kinase (JNK) inhibitors revealed the critical contribution of the benzothiophene core. When a simple benzene ring in a hit compound was replaced with a benzothiophene scaffold, derived from 3-amino-1-benzothiophene-2-carboxamide, the resulting compound (Compound 25) showed a significant improvement in inhibitory activity against JNK1. This direct comparison underscores that the benzothiophene moiety is not merely a placeholder but an essential structural element for achieving high potency.
| Evidence Dimension | JNK1 Kinase Inhibition & JIP Displacement |
| Target Compound Data | Derivative using benzothiophene core (Compound 25) showed 'significant improvement' in both JNK1 kinase activity and JIP displacement. |
| Comparator Or Baseline | Original hit compound with a simple benzene ring. |
| Quantified Difference | Qualitatively described as a 'significant improvement' in the primary research paper. |
| Conditions | In vitro JNK1 kinase activity and JNK1/pepJIP displacement assays. |
This evidence justifies the procurement of a benzothiophene-based intermediate over simpler, cheaper phenyl-based analogs for projects targeting JNK kinases, as the core structure is directly tied to improved biological activity.
The primary value of 3-Amino-1-benzothiophene-2-carboxamide lies in its utility as a direct precursor for therapeutically relevant scaffolds. For example, it can be converted to the corresponding thieno[3,2-d]pyrimidin-4-one via condensation with formic acid under microwave irradiation. This reaction provides a reliable and efficient route to a core structure found in numerous biologically active molecules, including 17β-HSD2 inhibitors. The ability to cleanly and efficiently form this fused ring system is a key processability advantage.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Serves as a direct precursor for thieno[3,2-d]pyrimidin-4-ones. |
| Comparator Or Baseline | Alternative synthetic routes which may be lower yielding or require more steps. |
| Quantified Difference | This specific transformation is a key step in established synthetic routes to complex heterocyclic systems. |
| Conditions | Condensation with formic acid, often under microwave irradiation. |
For chemists needing to synthesize libraries of thieno[3,2-d]pyrimidine derivatives, procuring this specific precursor provides a direct and proven entry point, saving development time and improving process efficiency.
This compound is the right choice for synthetic campaigns targeting potent and selective Aurora A kinase inhibitors. Its structure is a validated precursor for advanced intermediates used in the synthesis of compounds like those described in patents for novel cancer therapeutics, where selectivity over Aurora B is a primary objective.
As a direct precursor, this compound is ideal for the efficient construction of thieno[3,2-d]pyrimidine cores. This application is relevant for creating focused libraries for screening against various kinases, such as CDKs or 17β-HSD2, where this scaffold has shown significant activity.
In medicinal chemistry programs, particularly those targeting JNK or other kinases, this compound serves as a superior starting point compared to simpler benzene or furan analogs. Evidence shows the benzothiophene core itself contributes significantly to biological potency, making it the logical choice for lead optimization efforts.
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